molecular formula C46H45ClP2Ru B12350045 Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine)

Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine)

Cat. No.: B12350045
M. Wt: 796.3 g/mol
InChI Key: NTKPIKDUIHMBCM-UHFFFAOYSA-M
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Description

Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine) is a complex organometallic compound. It features a ruthenium center coordinated to a chloro ligand, a pentamethylcyclopentadienyl ligand, and two triphenylphosphine ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine) typically involves the reaction of ruthenium trichloride with 2,3,4,5,5-pentamethylcyclopenta-1,3-diene and triphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: The chloro ligand can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides or phosphines for substitution reactions. The reactions are typically carried out in organic solvents under inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(VI) species, while substitution reactions can produce a variety of ruthenium complexes with different ligands.

Scientific Research Applications

Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine) has numerous applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: The compound is studied for its potential biological activity, including anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the synthesis of fine chemicals and materials due to its catalytic properties.

Mechanism of Action

The mechanism of action of Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine) involves coordination of the ruthenium center to various substrates, facilitating their transformation through catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the activation of hydrogen in hydrogenation reactions or interaction with biological molecules in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine)
  • Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(diphenylphosphine)
  • Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylarsine)

Uniqueness

The uniqueness of Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine) lies in its specific ligand environment, which imparts distinct reactivity and stability compared to similar compounds. The presence of the pentamethylcyclopentadienyl ligand enhances its catalytic properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C46H45ClP2Ru

Molecular Weight

796.3 g/mol

IUPAC Name

chlororuthenium(1+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;triphenylphosphane

InChI

InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-6-10(4,5)9(3)8(7)2;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1

InChI Key

NTKPIKDUIHMBCM-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+]

Origin of Product

United States

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